![molecular formula C9H6ClNO2S B1587697 Isoquinoline-5-sulfonyl Chloride CAS No. 84468-15-5](/img/structure/B1587697.png)
Isoquinoline-5-sulfonyl Chloride
Overview
Description
Isoquinoline-5-sulfonyl chloride (IQSC) is an important sulfur-containing heterocyclic compound that has been used in a wide range of applications, including medicinal chemistry, synthetic organic chemistry, and drug discovery. IQSC has a wide variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial activities. It has been used in the synthesis of various drugs, such as antibiotics and anti-cancer agents. In addition, IQSC has been used in the development of new materials, such as polymers and nanomaterials.
Scientific Research Applications
Structural Analysis and Molecular Conformation
Isoquinoline-5-sulfonyl chloride and its derivatives have been studied for their structural properties. For instance, in 4-fluorothis compound, the positioning of sulfonyl oxygen atoms is influenced by steric repulsion, affecting the molecular conformation (Ohba et al., 2012). These structural analyses are crucial for understanding the chemical behavior of these compounds.
Antimalarial Activity
Research has been conducted on isoquinoline sulfonamide derivatives, which include this compound, for their potential antimalarial activity. These compounds showed inhibitory effects against Plasmodium falciparum in vitro, indicating their potential as antimalarial agents (Parai et al., 2008).
Synthesis of Heterocyclic Compounds
This compound is used in the synthesis of various heterocyclic compounds. For example, its use in copper-catalyzed direct C-H bond sulfonylation of aminoquinolines leads to the creation of compounds with a wide spectrum of functional groups (Liang et al., 2015). Such syntheses are significant for the development of new pharmaceuticals and materials.
Development of Potential Antitumor Compounds
This compound is also involved in the creation of potential antitumor compounds. The synthesis of sulfonylated benzo[4,5]imidazo[2,1-a]isoquinolin-6(5H)-ones with potential antitumor activity has been reported, highlighting the role of this compound in medicinal chemistry (Wang et al., 2021).
Applications in Organic Synthesis
In the field of organic synthesis, this compound is a key reagent. It is used in radical cascade addition/cyclization reactions for creating isoquinolinonedione derivatives with various functional groups (Xia et al., 2017). These reactions are fundamental in expanding the library of organic compounds for research and industrial applications.
Asymmetric Synthesis
This compound plays a role in asymmetric synthesis, such as in the vinylogous Mannich reactions on isoquinolinium salts. This process is used to create a variety of isoquinolinobutyrolactones with high yields and diastereoselectivities (Hermange et al., 2009).
Synthesis of Isoquinolinium-N-Sulfonic Acid Thiocyanate
Isoquinoline sulfonic acid thiocyanate, synthesized using this compound, has been used for the synthesis of aryl and heteroaryl thiocyanates derivatives. This showcases its utility in creating a variety of chemically significant compounds (Rezayati et al., 2021).
Mechanism of Action
Target of Action
Isoquinoline-5-sulfonyl Chloride is an Isoquinoline sulfonamide, which is shown to act as an inhibitor of mammalian protein kinases . These protein kinases are the primary targets of this compound. Protein kinases play a crucial role in various cellular processes, including cell division, signal transduction, and differentiation .
Mode of Action
This compound interacts with its targets, the protein kinases, by competitively binding to ATP . This competitive binding inhibits the activity of the protein kinases, thereby altering their function and resulting in changes in the cellular processes they regulate .
Biochemical Pathways
The inhibition of protein kinases by this compound affects various biochemical pathways. Specifically, it impacts the pathways involving signal transduction and cell division . The downstream effects of this include changes in cell growth and differentiation .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of protein kinase activity, which can lead to alterations in cell growth and differentiation . This can have significant effects on various biological processes, including cell division and signal transduction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . Furthermore, the pH of the environment can affect the compound’s solubility and therefore its bioavailability .
properties
IUPAC Name |
isoquinoline-5-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c10-14(12,13)9-3-1-2-7-6-11-5-4-8(7)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIDHHUCCTYJKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391888 | |
Record name | Isoquinoline-5-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
84468-15-5 | |
Record name | 5-Isoquinolinesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84468-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoquinoline-5-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of Isoquinoline-5-sulfonyl Chloride in pharmaceutical research?
A1: this compound serves as a crucial intermediate in synthesizing Fasudil Hydrochloride [, , , ]. It reacts with Homopiperazine to form the final drug molecule.
Q2: Can you describe a common synthetic route for Fasudil Hydrochloride involving this compound?
A2: Multiple research papers [, , ] outline a consistent synthesis method:
Q3: The provided research mentions "high-purity" Fasudil Hydrochloride. What are the reported purity levels achieved using this compound in this synthesis?
A3: The research indicates that employing this compound in the synthesis allows for achieving Fasudil Hydrochloride with high purity, exceeding 99.9% with impurity content below 0.1% [, ].
Q4: Besides purity, what other advantages are there to using this specific synthesis route?
A4: The research highlights several advantages of this synthetic approach:
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